

2-Methylfluoranthene chemical properties and structure

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Compound of Interest

Compound Name: 2-Methylfluoranthene

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An In-depth Technical Guide to the Chemical Properties and Structure of **2-Methylfluoranthene**

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **2-Methylfluoranthene**, a polycyclic aromatic hydrocarbon (PAH). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure

2-Methylfluoranthene is a polycyclic aromatic hydrocarbon consisting of a naphthalene and a benzene unit connected by a five-membered ring, with a methyl group substituted on the benzene ring.[\[1\]](#)

Caption: 2D structure of **2-Methylfluoranthene**.

Structural Identifiers:

- IUPAC Name: **2-methylfluoranthene**[\[1\]](#)
- CAS Number: 33543-31-6[\[1\]](#)
- Molecular Formula: C₁₇H₁₂[\[1\]](#)
- SMILES: CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1

- InChI: InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3[1]
- InChIKey: VVRCMNWZFPMXQZ-UHFFFAOYSA-N[1]

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of **2-Methylfluoranthene**.

Property	Value	Reference
Molecular Weight	216.28 g/mol	[1]
Melting Point	79 - 81 °C	
Boiling Point	Not available	
Density	1.189 g/cm ³	
Water Solubility	3.9 mg/L at 25 °C	
Solubility in Organic Solvents	Chloroform (Slightly), Methanol (Slightly, Heated)	
Vapor Pressure	0.29 Pa at 25 °C	
Log K _{ow} (Octanol-Water Partition Coefficient)	3.92	
Henry's Law Constant	18.5 Pa m ³ /mol at 25 °C	

Experimental Protocols

Synthesis of Fluoranthene Derivatives

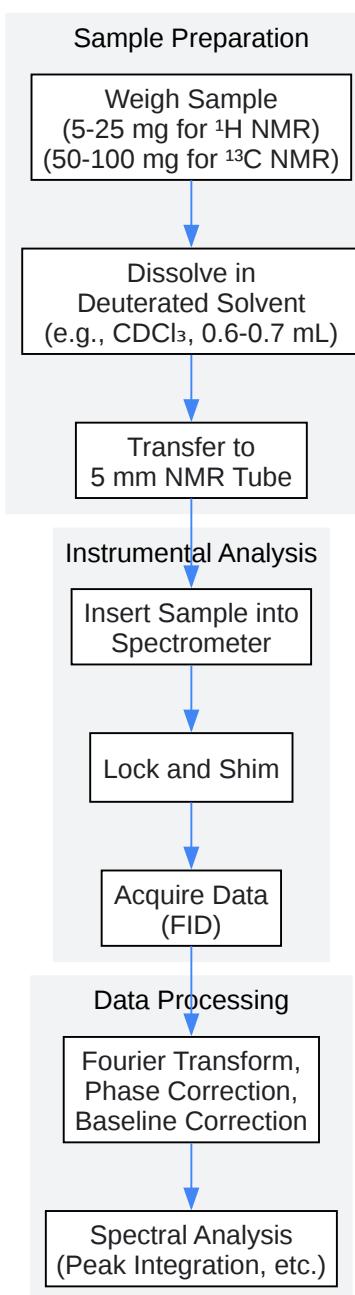
A general method for the synthesis of fluoranthene derivatives involves a tandem Suzuki–Miyaura and intramolecular C–H arylation reaction. This can be performed under homogeneous or heterogeneous catalytic conditions.

Method A: Homogeneous Catalysis

- An oven-dried 10 mL Schlenk tube is charged with 1,8-diiodonaphthalene (1.0 equivalent) and dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.
- The appropriate arylboronic acid (1.1 equivalents), a palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2$, and a base like sodium acetate trihydrate (5 equivalents) are added sequentially.
- The Schlenk tube is sealed and the reaction mixture is stirred at a temperature ranging from 90 to 120 °C for 24 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- After cooling to ambient temperature, brine is added to the reaction mixture, and the aqueous phase is extracted with an organic solvent like ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the desired fluoranthene derivative.

Spectroscopic Analysis

The following are general protocols for obtaining NMR, IR, and Mass Spectra for a solid organic compound like **2-Methylfluoranthene**.



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Caption: General workflow for spectroscopic analysis.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh 5-25 mg of **2-Methylfluoranthene** for ^1H NMR or 50-100 mg for ^{13}C NMR.[2]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a small vial.[2]
- Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[3]

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - The instrument will lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.[4]
 - For ^1H NMR, acquire the free induction decay (FID) for 8-16 scans.[3]
 - For ^{13}C NMR, due to the low natural abundance of ^{13}C , increase the number of scans significantly (e.g., 1024 or more).[3]
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.[3]
 - Perform phase and baseline corrections.[3]
 - Integrate the peaks and analyze the chemical shifts and coupling constants to elucidate the structure.

3.2.2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of **2-Methylfluoranthene** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[5]

- Place the powder into a pellet press and apply high pressure to form a transparent or translucent disk.[6]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis:
 - Identify characteristic absorption bands corresponding to different functional groups and bond vibrations. For **2-Methylfluoranthene**, expect to see aromatic C-H stretching above 3000 cm^{-1} , aliphatic C-H stretching from the methyl group just below 3000 cm^{-1} , and C=C stretching vibrations in the 1600-1400 cm^{-1} region.

3.2.3. Mass Spectrometry (MS)

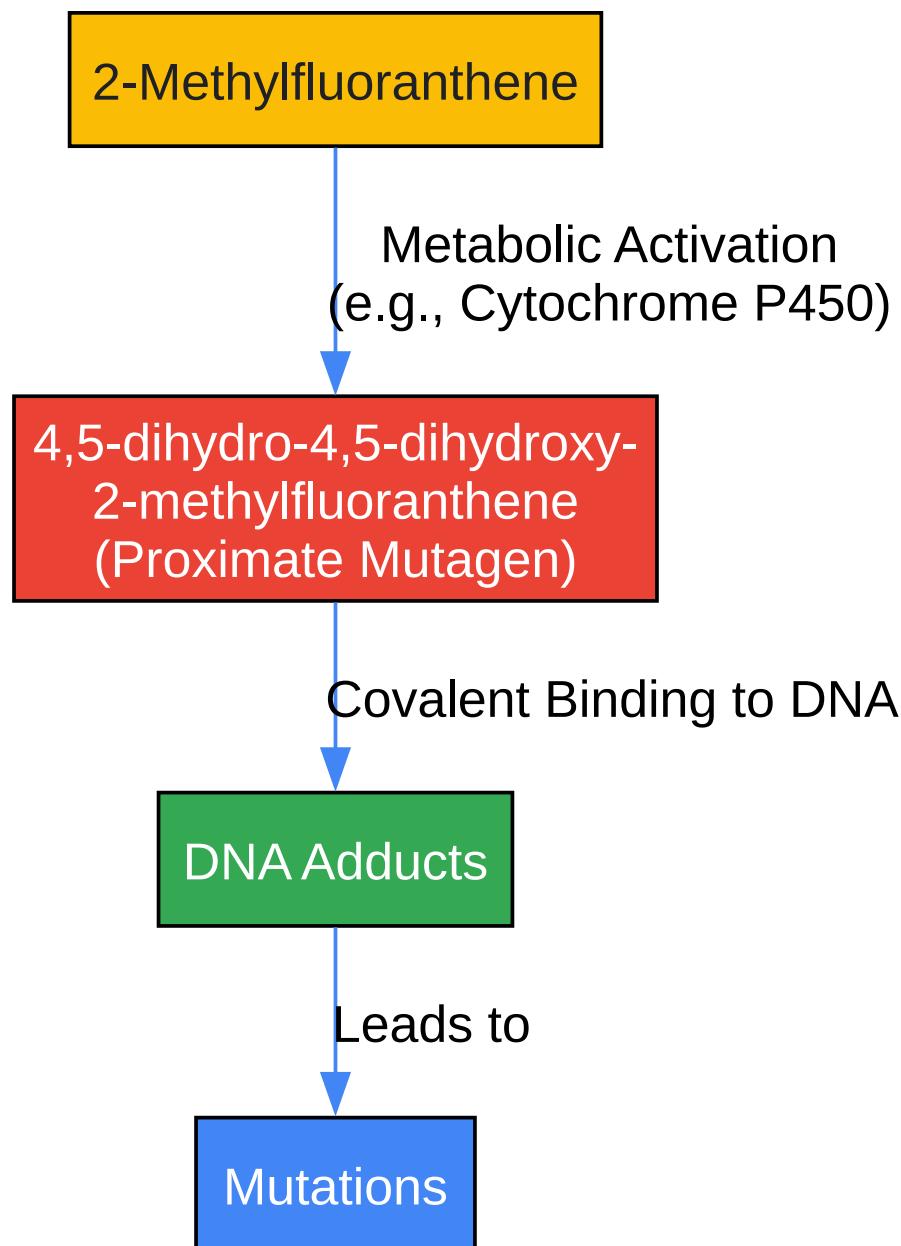
- Sample Preparation (for Electrospray Ionization - ESI):
 - Dissolve a small amount of **2-Methylfluoranthene** in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]
 - Further dilute this solution to a final concentration of about 10-100 $\mu\text{g}/\text{mL}$.[7]
 - If necessary, filter the solution to remove any particulate matter.[7]
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC or LC.
 - Acquire the mass spectrum, ensuring to record the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
- Data Reporting:

- Report the m/z values of significant peaks, with their relative intensities in parentheses. The molecular ion (M^+) should be identified. For **2-Methylfluoranthene**, the molecular ion would be expected at an m/z corresponding to its molecular weight (216.28).[\[8\]](#)

Biological Activity and Potential Signaling Pathways

2-Methylfluoranthene has been identified as a tumorigenic agent. Studies have shown that it is active as a tumor initiator on mouse skin and can induce lung and liver tumors in newborn mice.[\[9\]](#)[\[10\]](#) The tumorigenic activity of PAHs is often linked to their metabolic activation into reactive intermediates that can bind to DNA and cause mutations.

The metabolic activation pathway for fluoranthenes generally involves oxidation by cytochrome P450 enzymes to form dihydrodiols.[\[11\]](#) For **2-Methylfluoranthene**, a key mutagenic metabolite has been identified as 4,5-dihydro-4,5-dihydroxy-**2-methylfluoranthene**.[\[11\]](#) This suggests a pathway where the parent compound is metabolized to a proximate mutagen.



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